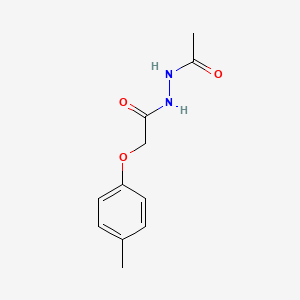

![molecular formula C16H9ClN2O2 B5553167 1-氨基-6-氯-3H-萘并[1,2,3-de]喹啉-2,7-二酮](/img/structure/B5553167.png)

1-氨基-6-氯-3H-萘并[1,2,3-de]喹啉-2,7-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of interest due to its structural complexity and potential for various applications. It belongs to the family of naphthoquinone derivatives, compounds known for their diverse biological activities and applications in organic electronics due to their photophysical properties.

Synthesis Analysis

The synthesis of naphthoquinone derivatives, including 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione, often involves multi-component reactions. A method described involves the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives from aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds under acidic conditions. This approach is noted for its simplicity, safety, and minimal environmental impact, providing a green chemistry perspective to the synthesis of complex heterocyclic compounds (Tu et al., 2009).

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives, including 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione, can be characterized using various spectroscopic and computational methods. The structure often features extended π-conjugation and heterocyclic rings which contribute to its unique electronic and optical properties.

Chemical Reactions and Properties

Naphthoquinone derivatives participate in various chemical reactions due to their rich electron system and functional groups. For instance, they can undergo nucleophilic substitutions, cycloadditions, and other reactions facilitating the synthesis of complex organic molecules. The reactivity can be tailored by substituents like amino and chloro groups, affecting the compound's electrophilic and nucleophilic properties.

Physical Properties Analysis

The physical properties of naphthoquinone derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. These compounds exhibit unique luminescent properties, making them potential candidates for organic electroluminescent (EL) media due to their good luminescence in solutions (Tu et al., 2009).

科学研究应用

合成和化学性质

萘并喹啉衍生物的合成及其化学性质一直是探索其潜在应用的研究课题。例如,Tu 等人(2009 年)开发了一种顺序三组分反应,促进了萘并[2,3-f]喹啉衍生物的合成,突出了它们在乙醇溶液中的良好发光性能,这可能用于有机电致发光介质中。这种合成方法强调操作简单且对环境影响最小 (Tu 等人,2009 年)。类似地,Antonini 等人(2004 年)制备了一系列新型潜在 DNA 结合抗肿瘤剂,6-[(ω-氨基烷基)氨基]-3H-萘并[1,2,3-de]喹啉-2,7-二酮,展示了该化合物在生成具有潜在抗肿瘤活性的衍生物方面的多功能性 (Antonini 等人,2004 年)。

发光特性和有机电致发光介质

萘并喹啉衍生物的发光特性已被广泛研究,表明它们在有机电致发光 (EL) 介质中具有潜在用途。Tu 等人的工作强调了这些化合物在开发用于 EL 应用的新材料方面的重要性,为显示技术的发展做出了贡献 (Tu 等人,2009 年)。

抗肿瘤和抗菌活性

已经评估了与 1-氨基-6-氯-3H-萘并[1,2,3-de]喹啉-2,7-二酮相关的化合物的抗肿瘤和抗菌活性。Antonini 等人报道了衍生物对几种肿瘤细胞系的体外细胞毒性效力,确定了特定的衍生物作为插入式抗癌衍生物开发中的新线索 (Antonini 等人,2004 年)。此外,Deady 等人(2003 年)合成了一系列苯并[b][1,6]萘啶的羧酰胺衍生物,显示出对各种癌细胞系的有效细胞毒性,突出了该化合物在癌症治疗中的潜力 (Deady 等人,2003 年)。

属性

IUPAC Name |

16-amino-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O2/c17-9-5-6-10-13-11(14(18)16(21)19-10)7-3-1-2-4-8(7)15(20)12(9)13/h1-6H,18H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVFXECWCZSMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)NC4=C3C(=C(C=C4)Cl)C2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)